L-idaric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

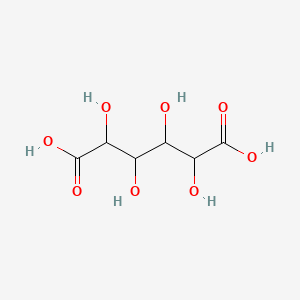

2,3,4,5-tetrahydroxyhexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLZVSRJTYRBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-99-8 | |

| Record name | mucic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

L-Idaric Acid Biosynthesis in Plants: A Technical Guide to a Putative Pathway

For: Researchers, Scientists, and Drug Development Professionals

Abstract

L-idaric acid, a C5-epimer of D-glucaric acid, is a sugar acid with potential applications in the pharmaceutical and chemical industries. While its synthesis is established in some microorganisms, the biosynthetic pathway in plants remains largely uncharacterized. This technical guide synthesizes current knowledge of plant carbohydrate metabolism to propose a putative biosynthetic pathway for this compound. We will delve into the established synthesis of the key precursor, UDP-D-glucuronic acid, and explore the hypothetical enzymatic steps required for its conversion to this compound. This guide provides a theoretical framework and detailed experimental protocols to facilitate further research into this underexplored area of plant biochemistry.

Introduction: The Enigma of this compound in Plants

This compound is a dicarboxylic acid derived from the oxidation of L-idose. While its C5-epimer, D-glucaric acid, has been studied for its potential health benefits, this compound and its biosynthesis in plants are not well understood. The presence of related compounds, such as L-iduronic acid in the glycosaminoglycans of animals and some prokaryotes[1][2], and L-idonate as an intermediate in L-tartaric acid synthesis in grapevines[3], suggests that the metabolic machinery for producing this compound precursors may exist in plants. Elucidating this pathway could unlock new avenues for metabolic engineering to produce valuable biorenewable chemicals.

This guide will construct a putative pathway for this compound biosynthesis in plants, grounded in established principles of plant carbohydrate metabolism. We will explore the known and the hypothetical, providing a roadmap for researchers to validate this proposed pathway.

The Established Foundation: Synthesis of UDP-D-Glucuronic Acid

Any putative pathway to this compound in plants almost certainly begins with the central nucleotide sugar precursor, UDP-D-glucuronic acid (UDP-GlcA). Plants have two well-characterized routes to synthesize UDP-GlcA, providing a robust starting point for our proposed pathway.

The UDP-Glucose Dehydrogenase Pathway

The primary route for UDP-GlcA synthesis in many plant tissues is the oxidation of UDP-glucose. This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH), an NAD+-dependent enzyme.

-

Substrate: UDP-glucose

-

Enzyme: UDP-glucose dehydrogenase (UGDH; EC 1.1.1.22)

-

Product: UDP-D-glucuronic acid

The Myo-Inositol Oxygenase Pathway

An alternative pathway, particularly active in certain developmental stages and tissues, utilizes myo-inositol as a precursor. This pathway involves the following key steps:

-

Myo-inositol synthesis: Glucose-6-phosphate is converted to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase, followed by dephosphorylation to myo-inositol.

-

Oxidation to D-glucuronic acid: Myo-inositol oxygenase (MIOX; EC 1.13.99.1) catalyzes the oxidative cleavage of myo-inositol to yield D-glucuronic acid.

-

Phosphorylation and activation: D-glucuronic acid is then phosphorylated by glucuronokinase and subsequently converted to UDP-D-glucuronic acid by UDP-glucuronic acid pyrophosphorylase.

// Nodes G6P [label="Glucose-6-Phosphate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDP_Glc [label="UDP-Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Myo_Inositol [label="myo-Inositol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDP_GlcA [label="UDP-D-Glucuronic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D_GlcA [label="D-Glucuronic Acid", fillcolor="#FBBC05"];

// Pathway 1 G6P -> UDP_Glc [label="Multiple steps"]; UDP_Glc -> UDP_GlcA [label="UDP-Glucose\nDehydrogenase (UGDH)", color="#34A853"];

// Pathway 2 G6P -> Myo_Inositol [label="myo-Inositol\nSynthase Pathway"]; Myo_Inositol -> D_GlcA [label="myo-Inositol\nOxygenase (MIOX)", color="#34A853"]; D_GlcA -> UDP_GlcA [label="Glucuronokinase &\nUDP-GlcA Pyrophosphorylase", color="#34A853"]; }

Figure 1: Biosynthesis of UDP-D-Glucuronic Acid in Plants.

The Hypothetical Core: From UDP-D-Glucuronic Acid to this compound

With a steady supply of UDP-GlcA, the plant cell has the necessary precursor to potentially synthesize this compound. The following steps are proposed based on enzymatic activities known in other organisms and the presence of homologous enzyme families in plants.

Step 1 (Putative): C5-Epimerization to UDP-L-Iduronic Acid

The critical step in converting the D-glucuronic acid moiety to its L-iduronic acid epimer is a C5-epimerization. In animals and some bacteria, this occurs at the polymer level by D-glucuronyl C5-epimerase (EC 5.1.3.17)[4][5][6]. However, for the synthesis of free this compound, a more direct route would involve the epimerization of the nucleotide sugar precursor.

-

Substrate: UDP-D-glucuronic acid

-

Putative Enzyme: UDP-glucuronate 5'-epimerase (EC 5.1.3.12)

-

Product: UDP-L-iduronic acid

While this enzyme activity has been reported in rabbit skin extracts, a corresponding plant enzyme has not yet been identified and characterized[7]. The existence of UDP-D-glucuronic acid 4-epimerases in plants, which catalyze a similar epimerization at the C4 position, lends plausibility to the existence of a C5-epimerase[8][9].

Step 2 (Hypothetical): Hydrolysis to L-Iduronic Acid

The release of L-iduronic acid from its UDP-sugar form would likely be catalyzed by a nucleotidase or a similar hydrolase.

-

Substrate: UDP-L-iduronic acid

-

Putative Enzyme: Nucleotidase/Hydrolase

-

Product: L-Iduronic acid + UDP

Step 3 (Hypothetical): Reduction to L-Idonate

The reduction of L-iduronic acid at the C1 position would yield L-idonate. This step is plausible given that L-idonate is a known intermediate in the biosynthesis of L-tartaric acid from L-ascorbic acid in grapevines[3].

-

Substrate: L-Iduronic acid

-

Putative Enzyme: Aldose reductase/Carbonyl reductase

-

Product: L-Idonate

Step 4 (Hypothetical): Oxidation to this compound

The final step would involve the oxidation of L-idonate to this compound. Plants possess a large and diverse family of dehydrogenases that could potentially catalyze this reaction. The L-idonate dehydrogenase involved in tartaric acid synthesis oxidizes L-idonate to 5-keto-D-gluconate[8], indicating that enzymes capable of acting on L-idonate exist in plants. A different dehydrogenase would be required for the oxidation to this compound.

-

Substrate: L-Idonate

-

Putative Enzyme: L-Idonate dehydrogenase (distinct from the one in tartaric acid synthesis)

-

Product: this compound

// Nodes UDP_GlcA [label="UDP-D-Glucuronic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UDP_IdoA [label="UDP-L-Iduronic Acid\n(Putative)", fillcolor="#FBBC05"]; IdoA [label="L-Iduronic Acid\n(Putative)", fillcolor="#FBBC05"]; Idonate [label="L-Idonate", fillcolor="#FBBC05"]; Idaric_Acid [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway UDP_GlcA -> UDP_IdoA [label="UDP-glucuronate\n5'-epimerase (Hypothetical)", color="#4285F4", style=dashed]; UDP_IdoA -> IdoA [label="Hydrolase (Hypothetical)", color="#4285F4", style=dashed]; IdoA -> Idonate [label="Reductase (Hypothetical)", color="#4285F4", style=dashed]; Idonate -> Idaric_Acid [label="L-Idonate Dehydrogenase\n(Hypothetical)", color="#4285F4", style=dashed]; }

Figure 2: A Putative Biosynthetic Pathway for this compound in Plants.

Experimental Validation: A Roadmap for Discovery

The validation of this putative pathway requires a multi-faceted approach, combining enzymology, metabolomics, and molecular biology.

Detection and Quantification of this compound in Plant Tissues

A crucial first step is to confirm the natural occurrence of this compound in plants.

Protocol: LC-MS/MS Quantification of this compound

-

Sample Preparation:

-

Flash-freeze plant tissue (e.g., leaves, roots, fruits) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract metabolites with a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge to pellet debris and collect the supernatant.

-

Dry the supernatant under vacuum and resuspend in a suitable solvent for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Employ a suitable chromatography column for separating organic acids (e.g., a C18 or a specialized organic acid column).

-

Develop a multiple reaction monitoring (MRM) method for sensitive and specific detection of this compound, using a stable isotope-labeled internal standard if available.

-

Optimize mass spectrometry parameters (e.g., collision energy, declustering potential) for the this compound standard.

-

-

Quantification:

-

Generate a standard curve using a pure this compound standard.

-

Quantify the amount of this compound in the plant extracts by comparing the peak areas to the standard curve.

-

Enzyme Assays for Key Hypothetical Steps

Protocol: Assay for Putative UDP-Glucuronate 5'-Epimerase Activity

This assay is adapted from methods used for other C5-epimerases[9][10].

-

Enzyme Source:

-

Prepare a crude protein extract from the plant tissue of interest.

-

Alternatively, express candidate genes (identified through homology searches for epimerases) in a heterologous system (e.g., E. coli) and purify the recombinant protein.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add the enzyme preparation.

-

Add the substrate, UDP-D-glucuronic acid.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Detection of UDP-L-Iduronic Acid:

-

Terminate the reaction (e.g., by boiling or adding acid).

-

Analyze the reaction mixture by HPLC or LC-MS to detect the formation of UDP-L-iduronic acid. The product can be identified by comparison to a standard or by its distinct retention time and mass-to-charge ratio.

-

Protocol: Assay for Putative L-Idonate Dehydrogenase Activity

This assay is based on the spectrophotometric detection of NAD(P)H production or consumption[11].

-

Enzyme Source: As described for the epimerase assay.

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add the enzyme preparation.

-

Add the substrate, L-idonate.

-

Add the cofactor, NAD+ or NADP+.

-

-

Activity Measurement:

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NAD(P)H.

-

// Nodes Start [label="Hypothesize Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolomics [label="Metabolite Profiling\n(LC-MS/MS)", fillcolor="#FBBC05"]; Gene_ID [label="Candidate Gene Identification\n(Homology Search)", fillcolor="#FBBC05"]; Enzyme_Assay [label="Enzyme Assays\n(Recombinant Protein)", fillcolor="#FBBC05"]; Pathway_Validation [label="Pathway Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Genetic_Studies [label="Genetic Manipulation\n(Knockout/Overexpression)", fillcolor="#FBBC05"];

// Workflow Start -> Metabolomics; Start -> Gene_ID; Metabolomics -> Pathway_Validation; Gene_ID -> Enzyme_Assay; Enzyme_Assay -> Pathway_Validation; Pathway_Validation -> Genetic_Studies; }

Figure 3: Experimental Workflow for Validating the Putative Pathway.

Quantitative Data for Precursor Biosynthesis Enzymes

While kinetic data for the putative this compound pathway enzymes are not available, data for the well-characterized enzymes in the UDP-D-glucuronic acid biosynthesis pathway provide a quantitative context.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| UDP-D-glucuronic acid 4-epimerase (AtUGlcAE1) | Arabidopsis thaliana | UDP-GlcA | 720 | Not specified | [9] |

Note: Kinetic parameters can vary significantly depending on the specific isoform, organism, and assay conditions.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is an intriguing and underexplored area of metabolism. The putative pathway presented in this guide, starting from the central precursor UDP-D-glucuronic acid, provides a logical and testable framework for future research. The key to unlocking this pathway lies in the identification and characterization of the proposed novel enzymatic activities, particularly a UDP-glucuronate 5'-epimerase and an L-idonate dehydrogenase with the correct specificity.

The experimental protocols outlined here offer a starting point for researchers to begin the exciting work of validating this pathway. Success in this endeavor would not only fill a significant gap in our understanding of plant carbohydrate metabolism but could also pave the way for the sustainable production of this compound and its derivatives for various industrial applications.

References

- 1. ENZYME - Database Commons [ngdc.cncb.ac.cn]

- 2. UDP-glucuronate 5'-epimerase - Wikipedia [en.wikipedia.org]

- 3. L-tartaric acid synthesis from vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG Plant [genome.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Bacterial Enzyme with d-Glucuronyl C5-epimerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. l-Tartaric acid synthesis from vitamin C in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Defining L-Idaric Acid in Biological Chemistry

An In-depth Technical Guide to the Natural Sources and Occurrence of L-Idaric Acid

This compound is a C6 aldaric acid, a group of sugar acids where the terminal hydroxyl and carbonyl groups of a sugar have been oxidized to form carboxylic acids.[1][2] Its chemical formula is C₆H₁₀O₈.[3][4] As the L-enantiomer of idaric acid, it is structurally the dicarboxylic acid derivative corresponding to the monosaccharide L-idose.[2][5] While not a widely accumulating metabolite, this compound and its immediate precursors are significant as intermediates in specific and highly relevant biosynthetic pathways in the plant kingdom. This guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its metabolic origins, the organisms in which it is found, and the methodologies employed for its study.

Natural Occurrence and Biological Significance

The primary context for the natural occurrence of this compound's precursors is within the metabolic network of plants, particularly as a key intermediate in the catabolism of L-ascorbic acid (Vitamin C) to L-tartaric acid.

Occurrence in the Plant Kingdom

This compound itself is not reported as a major accumulating organic acid in common fruits and vegetables.[6][7] However, its precursor, L-idonic acid, is a well-documented intermediate in the biosynthesis of L-tartaric acid, an acid that accumulates to high levels in very few plant species, most notably grapes (Vitis vinifera).[8][9]

-

Grapes (Vitis vinifera): The synthesis of L-(+)-tartaric acid in grapes is a significant metabolic fate for L-ascorbic acid.[10] Radioisotope tracer studies have confirmed that this pathway proceeds via the conversion of L-ascorbic acid to 2-keto-L-idonic acid, which is then reduced to L-idonic acid.[11][12] This L-idonic acid is the direct precursor that is further metabolized. Therefore, the occurrence of L-idonic acid, and by extension the potential for this compound formation, is intrinsically linked to tartaric acid-accumulating species.[8][9]

-

Other Plants: While grapes are the most prominent example, tartaric acid is also found in tamarinds, bananas, and avocados, suggesting the potential for this pathway, and thus the transient presence of L-idonic acid, in these species as well.[13] The Geraniaceae family also produces tartaric acid, although the metabolic pathway may differ.[8]

Occurrence in Microorganisms

Certain bacteria are known to metabolize related sugar acids. For instance, it has been noted that in Gluconobacter suboxidans, 5-keto-D-gluconic acid (a downstream product of L-idonic acid oxidation in plants) can be utilized by specific enzymes.[8] While direct evidence for this compound production in most microorganisms is limited, the enzymatic machinery for oxidizing sugars and their derivatives is widespread. Uronate dehydrogenase, an enzyme found in some bacteria, catalyzes the oxidation of hexuronic acids to their corresponding aldaric acids, such as the conversion of D-galacturonic acid to meso-galactaric acid.[14]

Occurrence in Mammalian Systems

This compound is not classified as a common endogenous mammalian metabolite.[15] While its D-enantiomer, D-idaric acid, is known, the natural presence of this compound in mammals is not well-documented.[16] Some commercial suppliers describe this compound as a derivative of the endogenous compound D-glucuronic acid, but its role as a novel anti-inflammatory agent appears to be in a pharmacological rather than a physiological context.[3]

Biosynthetic Pathway: The Link to L-Ascorbic Acid Catabolism

The most well-characterized pathway involving a precursor to this compound is the "direct pathway" for L-tartaric acid biosynthesis from L-ascorbic acid in grapes.[8] This pathway elucidates the precise origin of L-idonic acid.

The key steps are as follows:

-

L-Ascorbic Acid is converted to 2-keto-L-idonic acid .[11]

-

2-keto-L-idonic acid is subsequently reduced to L-idonic acid .[10][11]

-

L-idonic acid is oxidized to 5-keto-D-gluconic acid by the enzyme L-idonate dehydrogenase (L-IdnDH). This step is considered rate-limiting in the overall pathway.[8][9][17]

-

5-keto-D-gluconic acid is cleaved to yield a four-carbon precursor, L-threo-tetruronate, which is ultimately oxidized to form L-tartaric acid .[8][12]

This compound is the fully oxidized aldaric acid of L-idose, whereas L-idonic acid is the aldonic acid. In this pathway, it is L-idonic acid that serves as the critical intermediate.

Caption: Biosynthesis of L-Tartaric Acid from L-Ascorbic Acid in Vitis vinifera.

Methodologies for Extraction, Isolation, and Analysis

Investigating the presence of this compound and related compounds in complex natural matrices requires robust and selective methodologies.

Quantitative Data Summary

The following table summarizes the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | [2] |

| Molecular Formula | C₆H₁₀O₈ | [3][4] |

| Molecular Weight | 210.14 g/mol | [2][3] |

| Synonyms | CHEBI:21333 | [2][18] |

| CAS Number | 80876-58-0 | [3][19] |

Experimental Protocol: Extraction of Organic Acids from Plant Material

This generalized protocol is based on common techniques for extracting polar metabolites like organic acids from plant tissues.[7][20][21]

Objective: To extract a crude fraction of organic acids from plant material (e.g., grape berries) for subsequent analysis.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Mortar and pestle, or homogenizer

-

Methanol (HPLC grade)

-

Chloroform

-

Deionized water

-

Centrifuge and tubes

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (Anion Exchange)

Procedure:

-

Homogenization: Weigh 5-10 g of fresh plant tissue and homogenize in liquid nitrogen using a mortar and pestle to create a fine powder.

-

Solvent Extraction: Transfer the powder to a flask and add 50 mL of 80% aqueous methanol. Sonicate or stir the mixture for 30 minutes at room temperature.

-

Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes. Collect the supernatant. A liquid-liquid extraction with chloroform can be performed at this stage to remove nonpolar compounds like lipids, with the organic acids remaining in the aqueous-methanol phase.[21]

-

Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C until the methanol is removed, leaving an aqueous extract.

-

Purification by SPE:

-

Condition an anion exchange SPE cartridge according to the manufacturer's instructions.

-

Load the aqueous extract onto the cartridge. Organic acids will bind to the stationary phase.

-

Wash the cartridge with deionized water to remove neutral and cationic compounds (e.g., sugars, amino acids).

-

Elute the organic acids using a weak acid solution (e.g., 0.1 M formic acid).

-

-

Final Preparation: Lyophilize or evaporate the eluted fraction to dryness. The resulting crude acid extract can be reconstituted in a suitable solvent for analysis.

Analytical Techniques for Quantification

The analysis of organic acids is typically performed using chromatographic techniques.[22]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a common method.[23] Separation can be achieved using ion-exclusion or reversed-phase columns with an acidic mobile phase.[22]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, LC-MS is preferred. It allows for the direct detection of organic acids in negative ionization mode and can distinguish between isomers if chromatographic separation is adequate.[22]

-

Capillary Electrophoresis (CE): CE is a high-resolution technique that separates ions based on their electrophoretic mobility. It is particularly useful for separating chiral isomers, such as the D- and L-forms of tartaric and malic acids.[24]

Caption: Generalized workflow for the analysis of organic acids from natural sources.

Conclusion

This compound is not a metabolite that accumulates in significant quantities in nature. Its primary relevance lies in its relationship to L-idonic acid, a key, albeit transient, intermediate in the catabolism of L-ascorbic acid to L-tartaric acid. This pathway is particularly active in a limited number of plant species, with Vitis vinifera (grape) being the most significant example. Understanding the natural occurrence of this compound is therefore intrinsically linked to studying the biochemistry of L-tartaric acid formation. Advanced analytical techniques such as LC-MS are essential for detecting and quantifying such transient intermediates in complex biological matrices, providing deeper insights into plant metabolic networks.

References

- 1. politesi.polimi.it [politesi.polimi.it]

- 2. This compound | C6H10O8 | CID 6857450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 80876-58-0 | MI07444 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. This compound (CHEBI:21333) [ebi.ac.uk]

- 6. indigoinstruments.com [indigoinstruments.com]

- 7. [Organic acids in vegetables. I. Brassica, leaf and bulb vegetables as well as carrots and celery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. l-Tartaric acid synthesis from vitamin C in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-tartaric acid synthesis from vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis of l-(+)-Tartaric Acid from l-Ascorbic Acid via 5-Keto-d-Gluconic Acid in Grapes. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of l-(+)-Tartaric Acid from l-Ascorbic Acid via 5-Keto-d-Gluconic Acid in Grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tartaric acid - Wikipedia [en.wikipedia.org]

- 14. Production of Hexaric Acids from Biomass [mdpi.com]

- 15. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. D-Idaric acid | C6H10O8 | CID 6857455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]

- 18. This compound | 80876-58-0 [chemicalbook.com]

- 19. cdn.usbio.net [cdn.usbio.net]

- 20. mdpi.com [mdpi.com]

- 21. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 22. shimadzu.com [shimadzu.com]

- 23. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 24. lumexinstruments.es [lumexinstruments.es]

An In-Depth Technical Guide on the Role of L-Idonic Acid in L-Tartaric Acid Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tartaric acid, a compound of significant interest in the pharmaceutical, food, and chemical industries, is synthesized in nature through a fascinating and intricate biosynthetic pathway. While traditionally sourced from the byproducts of winemaking, alternative and sustainable production methods are a key focus of modern research. This technical guide provides a comprehensive exploration of the pivotal role of L-idonic acid as a central intermediate in the predominant biosynthetic route to L-tartaric acid, originating from L-ascorbic acid (Vitamin C). We will delve into the key enzymatic transformations, present detailed experimental protocols for the characterization of the rate-limiting enzyme, L-idonate dehydrogenase, and discuss a hybrid chemo-enzymatic strategy for L-tartaric acid production. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of tartaric acid and its synthesis.

Introduction: Unraveling the Synthesis of a Versatile Chiral Molecule

L-(+)-Tartaric acid, a naturally occurring dicarboxylic acid, is prized for its unique chemical properties and chirality, which render it a valuable building block in asymmetric synthesis and a key additive in various industries.[1] Its traditional extraction from viticultural residues presents limitations in terms of supply and consistency. Consequently, a deeper understanding of its natural biosynthetic pathways and the development of alternative production methods are of paramount importance.

This guide focuses on the primary biosynthetic pathway of L-tartaric acid in plants, particularly in grapes (Vitis vinifera), which commences with L-ascorbic acid.[2] A common misconception has been the direct involvement of L-idaric acid in this pathway. However, extensive research, including radioisotope tracer studies, has elucidated that L-idonic acid , not this compound, is the crucial six-carbon intermediate that undergoes enzymatic conversion en route to L-tartaric acid.[2][3]

The Ascorbate-Tartrate Pathway: A Stepwise Enzymatic Cascade

The biosynthesis of L-tartaric acid from L-ascorbic acid in higher plants is a multi-step process involving a series of oxidation and reduction reactions.[2] The currently accepted pathway can be summarized as follows:

-

L-Ascorbic Acid to 2-keto-L-gulonic acid: The pathway initiates with the conversion of L-ascorbic acid to 2-keto-L-gulonic acid. The precise enzymatic machinery for this initial step is still under investigation.[4]

-

Reduction to L-Idonic Acid: 2-keto-L-gulonic acid is then reduced to L-idonic acid.

-

Oxidation to 5-keto-D-gluconic acid: This is a critical and rate-limiting step in the pathway, catalyzed by the enzyme L-idonate dehydrogenase (L-IdnDH) .[2] This enzyme specifically oxidizes L-idonic acid to 5-keto-D-gluconic acid.

-

Cleavage to L-threo-tetruronate: 5-keto-D-gluconic acid is subsequently cleaved between carbons 4 and 5 to yield the four-carbon intermediate, L-threo-tetruronate.[2]

-

Final Oxidation to L-Tartaric Acid: The pathway culminates with the oxidation of L-threo-tetruronate to form L-tartaric acid.[2]

It is important to note that while this compound is structurally related to L-idonic acid, current scientific evidence does not support its role as a direct precursor in the main tartaric acid biosynthetic pathway.

Visualizing the Pathway:

Figure 1: The biosynthetic pathway of L-tartaric acid from L-ascorbic acid.

The Gatekeeper Enzyme: L-Idonate Dehydrogenase (L-IdnDH)

The conversion of L-idonic acid to 5-keto-D-gluconic acid, catalyzed by L-IdnDH, is the regulatory checkpoint and the rate-limiting step of the entire pathway.[2] Understanding the characteristics and kinetics of this enzyme is therefore crucial for any attempt to engineer or optimize tartaric acid production.

Enzymatic Properties and Kinetics

L-IdnDH is an NAD(P)+-dependent oxidoreductase.[5] Kinetic studies of the recombinant Vitis vinifera L-IdnDH have provided valuable insights into its function.

| Kinetic Parameter | Value | Substrate | Reference |

| Km | 4 mM | 5-keto-D-gluconate | [6] |

| pH Optimum (Forward Reaction) | ~8.0 | L-idonate | [6] |

| pH Optimum (Reverse Reaction) | 6.0 | 5-keto-D-gluconate | [6] |

These data indicate a higher affinity of the enzyme for 5-keto-D-gluconate in the reverse reaction and distinct pH optima for the forward and reverse reactions, suggesting that cellular pH could play a role in regulating the flux through this pathway.

Experimental Protocol: Spectrophotometric Assay of L-Idonate Dehydrogenase Activity

This protocol provides a reliable method for determining the activity of L-IdnDH by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.[2]

Materials:

-

Purified L-IdnDH enzyme preparation

-

L-idonic acid (monosodium salt)

-

5-keto-D-gluconic acid (monopotassium salt)

-

NAD+ (Nicotinamide adenine dinucleotide, oxidized form)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Tris-HCl buffer (1 M, pH 8.0)

-

MES buffer (1 M, pH 6.0)

-

Spectrophotometer capable of reading at 340 nm

-

Quartz cuvettes

Procedure:

Forward Reaction (L-idonate to 5-keto-D-gluconic acid):

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 µL of 1 M Tris-HCl buffer (pH 8.0)

-

10 µL of 100 mM NAD+

-

Water to a final volume of 990 µL

-

-

Add 10 µL of a stock solution of L-idonic acid to initiate the reaction.

-

Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time.

-

The rate of reaction is proportional to the rate of increase in absorbance.

Reverse Reaction (5-keto-D-gluconic acid to L-idonate):

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 µL of 1 M MES buffer (pH 6.0)

-

10 µL of 10 mM NADH

-

Water to a final volume of 990 µL

-

-

Add 10 µL of a stock solution of 5-keto-D-gluconic acid to initiate the reaction.

-

Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time.

-

The rate of reaction is proportional to the rate of decrease in absorbance.

Data Analysis:

The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Figure 2: Workflow for the spectrophotometric assay of L-IdnDH activity.

A Hybrid Approach: Biotechnological Production of 5-keto-D-gluconic acid and Chemical Conversion to Tartaric Acid

Leveraging the understanding of the biosynthetic pathway, a two-step hybrid approach has been developed for the production of L-tartaric acid. This method combines the efficiency of microbial fermentation for the synthesis of a key precursor with a subsequent chemical conversion step.

Step 1: Microbial Fermentation of Glucose to 5-keto-D-gluconic acid

Certain microorganisms, such as Gluconobacter oxydans, are highly efficient in converting glucose to 5-keto-D-gluconic acid (5-KGA).[7] This fermentation process offers a sustainable route to produce a key intermediate in high yields.

| Microorganism | Substrate | Product | Yield | Reference |

| Gluconobacter oxydans | Glucose | 5-keto-D-gluconic acid | Up to 75% | [1] |

Step 2: Chemical Conversion of 5-keto-D-gluconic acid to L-Tartaric Acid

The 5-KGA produced through fermentation can then be chemically converted to L-tartaric acid. This conversion is typically achieved through oxidation in an alkaline environment, often catalyzed by a vanadium salt.[1]

Experimental Protocol: Chemical Conversion of 5-keto-D-gluconic acid to L-Tartaric Acid

This protocol is based on the method described in U.S. Patent 5,763,656.[1]

Materials:

-

5-keto-D-gluconic acid

-

Sodium carbonate

-

Ammonium metavanadate

-

Hydrochloric acid

-

HPLC system for analysis

Procedure:

-

Prepare a solution of 5-keto-D-gluconic acid in a carbonate buffer (e.g., 0.2 M sodium carbonate, pH 10).

-

Add ammonium metavanadate as a catalyst.

-

Heat the reaction mixture at a controlled temperature (e.g., 27°C) with shaking for a specified duration (e.g., eight days).

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of tartaric acid using HPLC.

-

Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the tartaric acid.

-

The tartaric acid can be further purified by recrystallization.

Yield:

This method has been reported to achieve a tartaric acid yield of approximately 75% from 5-ketogluconate.[1]

Conclusion and Future Perspectives

This technical guide has illuminated the central role of L-idonic acid in the biosynthesis of L-tartaric acid, dispelling previous notions about the direct involvement of this compound. The detailed examination of the ascorbate-tartrate pathway, with a focus on the rate-limiting enzyme L-idonate dehydrogenase, provides a solid foundation for further research in this area. The outlined experimental protocols for enzyme characterization and chemical synthesis offer practical tools for scientists and professionals in the field.

Future research should focus on the elucidation of the yet uncharacterized enzymes in the pathway, which could open new avenues for metabolic engineering and the development of fully biological production systems for L-tartaric acid. Furthermore, the optimization of the hybrid chemo-enzymatic process holds significant promise for the sustainable and cost-effective industrial-scale production of this valuable chiral molecule.

References

- 1. US5763656A - Method of preparing tartaric acid - Google Patents [patents.google.com]

- 2. l-Tartaric acid synthesis from vitamin C in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of l-(+)-Tartaric Acid from l-Ascorbic Acid via 5-Keto-d-Gluconic Acid in Grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-idonate 5-dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Application and Preparation of DL-Tartaric Acid_Chemicalbook [chemicalbook.com]

The Enigmatic Journey of a Sugar Acid: A Technical Guide to the Microbial Metabolism of L-Idaric Acid

Foreword: Charting Unexplored Metabolic Territories

In the vast and intricate world of microbial metabolism, a multitude of pathways remain uncharted. This guide ventures into one such territory: the metabolic fate of L-idaric acid in microorganisms. While direct research on this particular sugar acid is sparse, its structural similarity to the well-characterized D-glucaric acid allows us to formulate a scientifically grounded, hypothetical metabolic pathway. This document serves as both a repository of current knowledge on related pathways and a detailed roadmap for researchers poised to elucidate the degradation of this compound. By providing a robust theoretical framework and actionable experimental protocols, we aim to empower scientists and drug development professionals to unravel this metabolic puzzle, potentially unlocking new avenues in biotechnology and therapeutic development.

Introduction to this compound: A Molecule of Latent Potential

This compound, a C6 aldaric acid, is the L-epimer of the more commonly studied D-glucaric acid.[1] Aldaric acids are characterized by the presence of carboxyl groups at both ends of their carbon chain, typically formed by the oxidation of aldose sugars.[1][2] While D-glucaric acid has garnered attention for its potential health benefits and as a platform chemical, this compound remains largely in the shadows. However, its structural isomer, L-iduronic acid, is a crucial component of glycosaminoglycans like dermatan sulfate and heparin, hinting at the biological relevance of L-ido configured sugars.[3][4] Understanding how microorganisms process this compound is not merely an academic exercise; it could reveal novel enzymes with unique stereospecificity, pave the way for the bio-based production of valuable chemicals, and provide insights into the metabolism of rare sugars.

A Hypothesized Metabolic Pathway for this compound Degradation

Based on the established catabolic pathways of D-glucaric and galactaric acids in bacteria such as Agrobacterium tumefaciens and Bacillus megaterium, we propose a congruent pathway for this compound.[5][6] This hypothetical route likely involves a series of enzymatic reactions including dehydration, oxidation, and aldol cleavage, ultimately funneling the carbon skeleton into the central metabolism, specifically the Krebs cycle.

The proposed pathway initiates with the dehydration of this compound, followed by a series of transformations leading to α-ketoglutarate. The key intermediates in this proposed pathway are analogous to those identified in D-glucaric acid catabolism.[5][6][7]

Caption: A hypothesized metabolic pathway for the degradation of this compound in microorganisms.

Key Enzymatic Steps and Their Putative Characteristics

The successful catabolism of this compound hinges on a series of specialized enzymes. While these enzymes have not been characterized for this compound specifically, we can infer their nature and function from their counterparts in the D-glucaric acid pathway.

| Putative Enzyme | Reaction Catalyzed | Analogous Enzyme (D-Glucaric Acid Pathway) | Potential Cofactors |

| L-Idarate Dehydratase | This compound → 2-Keto-3-deoxy-L-idaric acid | D-Glucarate Dehydratase | None |

| KDLIA Dehydrogenase | 2-Keto-3-deoxy-L-idaric acid → 2,5-Diketoadipate | 2-Keto-3-deoxy-D-glucarate Dehydrogenase | NAD+/NADP+ |

| 2,5-Diketoadipate Decarboxylase | 2,5-Diketoadipate → α-Ketoglutarate semialdehyde + CO2 | 2,5-Diketoadipate Decarboxylase | Thiamine pyrophosphate (TPP) |

| AKGS Dehydrogenase | α-Ketoglutarate semialdehyde → α-Ketoglutarate | α-Ketoglutarate semialdehyde Dehydrogenase | NAD+/NADP+ |

Experimental Validation: A Step-by-Step Methodological Guide

Validating the hypothesized pathway for this compound metabolism requires a multi-faceted experimental approach. The following protocols provide a comprehensive framework for researchers to investigate this novel metabolic route.

Screening for this compound Utilizing Microorganisms

The initial step is to identify microorganisms capable of using this compound as a sole carbon and energy source.

Protocol:

-

Prepare a minimal medium: A defined medium lacking any carbon source, supplemented with essential minerals and a nitrogen source.

-

Add this compound: Supplement the minimal medium with this compound at a suitable concentration (e.g., 0.2-0.5% w/v).

-

Inoculate with diverse microbial sources: Use samples from soil, water, or industrial waste, which are likely to harbor microorganisms with diverse metabolic capabilities.

-

Incubate under appropriate conditions: Maintain the cultures at a suitable temperature (e.g., 30°C) with aeration for several days to weeks.

-

Monitor for growth: Observe for an increase in turbidity, indicating microbial growth.

-

Isolate and purify single colonies: Plate the enriched cultures onto solid minimal medium containing this compound to obtain pure isolates.

Caption: Workflow for screening and isolating this compound utilizing microorganisms.

Identification of Metabolic Intermediates

Once a microorganism capable of degrading this compound is isolated, the next crucial step is to identify the metabolic intermediates of the pathway.

Protocol:

-

Cultivate the microorganism: Grow the isolated strain in a liquid minimal medium with this compound as the sole carbon source.

-

Prepare cell-free extracts: Harvest the cells in the mid-exponential phase, lyse them (e.g., by sonication or French press), and centrifuge to obtain a cell-free extract.

-

Incubate with substrate: Incubate the cell-free extract with this compound and necessary cofactors (e.g., NAD+, NADP+).

-

Analyze for intermediates: At different time points, stop the reaction and analyze the mixture for the appearance of new compounds using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Identify the compounds: Compare the retention times and mass spectra of the unknown peaks with those of authentic standards (if available) or use high-resolution mass spectrometry and NMR for structural elucidation of novel intermediates.

Enzyme Assays and Characterization

To confirm the function of the putative enzymes, in vitro assays using purified enzymes are essential.

Protocol:

-

Identify candidate genes: Use bioinformatics tools to search the genome of the isolated microorganism for genes homologous to those encoding the enzymes in the D-glucaric acid pathway.

-

Clone and express the genes: Clone the candidate genes into an expression vector and overexpress the proteins in a suitable host like E. coli.

-

Purify the recombinant proteins: Purify the expressed proteins using techniques like affinity chromatography.

-

Perform enzyme assays:

-

Dehydratase assay: Monitor the decrease in this compound or the formation of the 2-keto-3-deoxy intermediate using HPLC.

-

Dehydrogenase assays: Monitor the reduction of NAD+ or NADP+ spectrophotometrically at 340 nm.

-

Decarboxylase assay: Measure the release of CO2 using a suitable method or monitor the formation of the aldehyde product.

-

-

Determine kinetic parameters: Calculate the Michaelis-Menten constants (Km and Vmax) for the substrate and cofactors.

Biotechnological and Pharmaceutical Implications

The elucidation of the this compound metabolic pathway could have significant implications for various industries.

-

Bioproduction of Platform Chemicals: The intermediates of the pathway, such as 2,5-diketoadipate, could serve as valuable platform chemicals for the synthesis of polymers and other specialty chemicals.

-

Novel Biocatalysts: The enzymes of this pathway, with their unique stereospecificity for L-sugars, could be valuable biocatalysts for the synthesis of chiral compounds.

-

Drug Development: Understanding how microorganisms metabolize rare sugar acids could provide insights into microbial survival in specific niches and may lead to the development of novel antimicrobial targets.

Conclusion and Future Perspectives

The metabolic fate of this compound in microorganisms represents a compelling area of research with the potential for significant scientific and industrial rewards. While this guide presents a hypothesized pathway based on sound biochemical principles and analogous metabolic routes, it underscores the need for empirical validation. The experimental strategies outlined herein provide a clear and comprehensive approach for researchers to systematically unravel this metabolic mystery. Future work should focus not only on validating the proposed pathway but also on understanding its regulation and exploring the diversity of this compound catabolism across different microbial species. By illuminating this dark corner of the metabolic map, we can expand our fundamental understanding of microbial biochemistry and harness its power for innovative applications.

References

- 1. Aldaric acid - Wikipedia [en.wikipedia.org]

- 2. Aldaric Acid | bartleby [bartleby.com]

- 3. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iduronic acid - Wikipedia [en.wikipedia.org]

- 5. d-Glucaric Acid and Galactaric Acid Catabolism by Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

L-Idaric Acid as a Derivative of D-Glucuronic Acid: A Guide to Stereochemical Conversion and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-idaric acid, focusing on its relationship as a stereochemical derivative of the ubiquitous D-glucuronic acid. We will explore the fundamental principles of their structures, the critical C-5 epimerization that differentiates them, and the synthetic pathways for this conversion. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, step-by-step protocols for synthesis and analysis, and a discussion of this compound's applications as a valuable chiral building block in modern therapeutics.

Introduction: From Biological Precursor to Chiral Synthon

In the landscape of carbohydrate chemistry and drug development, the precise manipulation of stereochemistry is paramount. D-glucuronic acid, a pivotal metabolite in mammalian detoxification pathways (glucuronidation) and a key component of plant polysaccharides, serves as a readily available and versatile starting material.[1][2] Its structure is analogous to glucose, but with the C-6 carbon oxidized to a carboxylic acid.[2][3] This oxidation imparts unique properties and biological functions, primarily enhancing the water solubility of xenobiotics to facilitate their excretion.[4]

While D-glucuronic acid is common, its C-5 epimer, L-iduronic acid, is a rarer but biologically crucial component of glycosaminoglycans (GAGs) like heparin, heparan sulfate, and dermatan sulfate.[5] The conversion from the D-gluco to the L-ido configuration introduces significant conformational flexibility, which is essential for the specific protein-binding interactions and anticoagulant activity of these GAGs.[6][7]

This compound is the aldaric acid (a dicarboxylic acid) corresponding to L-idose, representing the fully oxidized form of L-iduronic acid at both C-1 and C-6.[8][9] Its significance lies not in its direct biological prevalence but in its utility as a chiral building block for organic synthesis.[10][11] The four stereocenters within its structure make it a valuable synthon for creating complex, enantiomerically pure molecules, a critical requirement in the pharmaceutical industry where a specific enantiomer often dictates therapeutic efficacy and safety.[10][12][13] This guide bridges the gap between the biological precursor, D-glucuronic acid, and the synthetic target, this compound, detailing the "why" and "how" of this important chemical transformation.

Foundational Chemistry: Structures and Stereoisomerism

The conversion of D-glucuronic acid to this compound is fundamentally a story of stereochemical manipulation. Understanding their respective structures is the first step.

-

D-Glucuronic Acid (GlcA): A hexuronic acid with a D-gluco configuration. In its pyranose form, the hydroxyl groups at C-2, C-3, and C-4 are in an equatorial position, while the C-5 carboxyl group is also equatorial.

-

This compound (IdoA): A hexaric acid with an L-ido configuration. The key difference arises from the epimerization at the C-5 position relative to the D-gluco configuration. This change forces a different ring conformation and alters the spatial arrangement of the functional groups.

The relationship is visualized below:

Caption: Chemical structures of D-Glucuronic Acid and this compound.

The critical transformation is the C-5 epimerization . In biological systems, this is achieved enzymatically by D-glucuronyl C5-epimerases, which act on D-glucuronic acid residues already incorporated into a growing polysaccharide chain.[14][15] In chemical synthesis, achieving this inversion requires a multi-step process, as direct epimerization of the free sugar is not feasible. This stereochemical inversion is the cornerstone of creating L-ido configured synthons from readily available D-gluco starting materials.

Synthetic Pathways: From D-gluco to L-ido

While nature uses enzymes, laboratory synthesis relies on robust chemical transformations. The conversion can be conceptually broken down into two key stages: C-5 epimerization and C-1 oxidation. Often, these steps are integrated within a more complex synthetic route using protected intermediates.

Causality of the Synthetic Approach

Direct epimerization at C-5 is challenging due to the thermodynamic stability of the D-gluco configuration. Therefore, synthetic chemists have devised strategies that proceed through intermediates where the stereochemistry at C-5 can be inverted. A common and effective strategy involves:

-

Protection: The hydroxyl and carboxyl groups of the D-glucuronic acid starting material are protected to prevent unwanted side reactions.

-

Activation of C-5: A functional group is introduced at C-5 that can be displaced or altered to invert the stereocenter. This often involves forming a double bond or a radical intermediate.

-

Stereocontrolled Reduction/Reaction: The intermediate is then reacted in a way that favors the formation of the L-ido configuration.

-

Oxidation & Deprotection: The C-1 position is oxidized to a carboxylic acid (if not already present), and all protecting groups are removed to yield the final this compound.

A notable method involves the use of radical chemistry, as it provides a pathway to invert the C-5 stereocenter effectively.[7]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the chemical synthesis of an L-iduronate derivative from a D-glucuronate precursor, a key step towards this compound.

Caption: Generalized workflow for L-iduronate synthesis from a D-glucuronate precursor.

Experimental Protocols and Methodologies

This section provides actionable, step-by-step protocols for the synthesis and characterization of this compound derivatives.

Protocol 1: Synthesis of a Protected L-Iduronate Intermediate

This protocol is adapted from methodologies described in the literature for C-5 epimerization via radical chemistry.[7]

Objective: To convert a protected D-glucuronate into a protected L-iduronate.

Materials:

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (Starting Material)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) as a radical initiator

-

Tris(trimethylsilyl)silane (TTMSS)

-

Dry toluene

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Photobromination:

-

Dissolve the starting D-glucuronate derivative in dry carbon tetrachloride or a similar non-polar solvent in a quartz reaction vessel.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

-

Irradiate the mixture with a high-pressure mercury lamp or tungsten lamp while maintaining reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Causality: Light initiates the radical bromination at the C-5 position, which is the most accessible carbon for this reaction.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

-

-

Radical Reduction and Epimerization:

-

Dissolve the crude C-5 bromo intermediate in dry toluene under an inert atmosphere.

-

Add TTMSS (1.5 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (approx. 110°C). Monitor the reaction by TLC.

-

Causality: TTMSS is an effective and less toxic alternative to tributyltin hydride for radical reductions. The radical intermediate at C-5 is quenched by a hydrogen atom, and the stereochemical outcome is directed towards the more stable L-ido configuration.

-

Once the reaction is complete, cool the mixture and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting residue using silica gel column chromatography. Use a solvent system such as hexane/ethyl acetate to separate the desired L-iduronate product from byproducts and remaining reagents.

-

Protocol 2: Oxidation to Aldaric Acid

This protocol is a general method for oxidizing a uronic acid to its corresponding aldaric acid, adapted from gold-catalyzed oxidation methods.[16]

Objective: To oxidize the C-1 aldehyde (or its protected form) of the sugar to a carboxylic acid.

Materials:

-

Protected L-iduronate derivative

-

Gold-on-alumina (Au/Al₂O₃) catalyst

-

Deionized water

-

Base (e.g., 1 M KOH) for pH control

-

Oxygen gas

-

pH meter and automatic titrator

Procedure:

-

Deprotection (if necessary): First, hydrolyze the ester and acetyl protecting groups from the L-iduronate derivative under basic or acidic conditions to yield the free L-iduronic acid salt.

-

Catalytic Oxidation:

-

Prepare an aqueous solution of the L-iduronic acid salt in a temperature-controlled reaction vessel.

-

Add the Au/Al₂O₃ catalyst (e.g., 0.1 mol%).

-

Bubble oxygen gas through the solution while stirring vigorously.

-

Maintain the pH of the solution at 8-10 by the controlled addition of KOH using an automatic titrator.[16]

-

Causality: The gold catalyst facilitates the selective oxidation of the C-1 aldehyde to a carboxylate group using molecular oxygen as a green oxidant. Maintaining a slightly basic pH is crucial for high catalyst activity and product desorption.[16]

-

-

Workup and Isolation:

-

Once the reaction is complete (indicated by the cessation of base consumption), filter off the catalyst.

-

Acidify the solution with a mineral acid (e.g., HCl) to precipitate the this compound, which can then be isolated by filtration or crystallization.

-

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step.

| Technique | Purpose | Expected Result for this compound |

| ¹H and ¹³C NMR | Structural Elucidation | Provides a unique spectral fingerprint, confirming the carbon skeleton and the stereochemistry through coupling constants.[8] |

| HPLC | Purity Assessment | A single, sharp peak indicates high purity. Retention time can be compared to a known standard.[3][17] |

| FTIR Spectroscopy | Functional Group Identification | Shows characteristic peaks for O-H (broad), C=O (strong, from carboxylic acids), and C-O bonds.[18] |

| Mass Spectrometry | Molecular Weight Confirmation | The observed molecular weight should match the calculated value for C₆H₁₀O₈ (210.14 g/mol ).[8][9] |

| Polarimetry | Stereochemical Confirmation | Measurement of the specific optical rotation will confirm the presence of the L-enantiomer.[3] |

Applications in Drug Development and Research

The utility of this compound and its derivatives stems from their defined stereochemistry, making them powerful tools for creating complex molecular architectures.

-

Chiral Building Blocks: this compound is used as a starting material in the total synthesis of natural products and pharmaceuticals.[10][19] Its multiple stereocenters provide a rigid framework to build upon, reducing the need for complex asymmetric synthesis steps later on.

-

Synthesis of GAG Analogues: The development of synthetic heparin and dermatan sulfate oligosaccharides is crucial for studying their biological activities and developing new anticoagulant or anti-inflammatory drugs. Protected L-iduronic acid derivatives are essential for these syntheses.[7][12]

-

Chiral Resolving Agents: Similar to its close relative, tartaric acid, this compound can be used to separate racemic mixtures of chiral drugs, a fundamental process in pharmaceutical manufacturing to isolate the active enantiomer.[13][20][21]

-

Polymer Chemistry: Aldaric acids, in general, are considered "top value-added chemicals from biomass" and can be used to create bio-based polymers like polyamides and polyesters, offering a sustainable alternative to petroleum-based plastics.[22][23][24]

Conclusion

The transformation of D-glucuronic acid into this compound represents a sophisticated yet essential process for the modern synthetic chemist. It is a prime example of how a common biological metabolite can be repurposed through precise stereochemical control into a high-value chiral synthon for pharmaceutical and materials science applications. By understanding the underlying principles of C-5 epimerization and employing robust synthetic and analytical methodologies, researchers can effectively leverage this pathway to advance the frontiers of drug discovery and sustainable chemistry.

References

- 1. D-Glucuronic Acid | C6H10O7 | CID 94715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Glucuronic acid | 6556-12-3 [chemicalbook.com]

- 3. watsonnoke.com [watsonnoke.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Iduronic acid - Wikipedia [en.wikipedia.org]

- 6. Occurrence of L-iduronic acid and putative D-glucuronyl C5-epimerases in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C6H10O8 | CID 6857450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cas 80876-58-0,this compound | lookchem [lookchem.com]

- 11. This compound | 80876-58-0 [chemicalbook.com]

- 12. This compound | 80876-58-0 | MI07444 | Biosynth [biosynth.com]

- 13. nbinno.com [nbinno.com]

- 14. Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Occurrence of L-iduronic acid and putative D-glucuronyl C5-epimerases in prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. shimadzu.co.kr [shimadzu.co.kr]

- 18. researchgate.net [researchgate.net]

- 19. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. chemignition.com [chemignition.com]

- 22. politesi.polimi.it [politesi.polimi.it]

- 23. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Properties of L-Idaric Acid: Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response that, when dysregulated, underpins a vast array of chronic diseases. The search for novel anti-inflammatory agents with high efficacy and favorable safety profiles is a cornerstone of modern drug development. L-Idaric acid, a derivative of the endogenous compound D-glucuronic acid, has emerged as a compound of interest due to its potential anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the known and putative anti-inflammatory mechanisms of this compound. It details robust, field-proven experimental protocols for in vitro and in vivo validation, explains the causal logic behind methodological choices, and presents a framework for interpreting the resulting data. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar molecules.

Introduction: The Inflammatory Cascade and this compound

Inflammation is a protective response orchestrated by the immune system to combat harmful stimuli such as pathogens and damaged cells.[2][3] This process involves a complex interplay of cellular and molecular events, including the release of pro-inflammatory mediators like prostaglandins, leukotrienes, and cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β).[2][4] Key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to regulating the transcription of these inflammatory molecules.[3][5][6] While acute inflammation is essential for healing, chronic inflammation contributes to the pathogenesis of numerous diseases.

This compound (C₆H₁₀O₈, Molar Mass: 210.14 g/mol ) is a sugar acid that has been identified as a novel anti-inflammatory agent.[1][7] Preliminary evidence suggests it functions by inhibiting the production of key inflammatory mediators, positioning it as a promising candidate for further investigation.[1] This guide delves into the molecular underpinnings of its action and provides the technical methodologies required for its rigorous scientific evaluation.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory efficacy of this compound is believed to stem from its ability to modulate critical inflammatory pathways. While direct research on this compound is emerging, we can infer potential mechanisms from its known effects and by drawing parallels with other structurally related or functionally similar organic acids.

Inhibition of Pro-inflammatory Mediators

The primary reported mechanism for this compound is the inhibition of inflammatory mediator production, including prostaglandins, leukotrienes, and cytokines.[1] This broad-spectrum inhibition suggests an upstream point of intervention, likely at the level of key signaling pathways that control the expression of these molecules.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of inflammation.[5] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8][9] This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[5][6] Several anti-inflammatory compounds, such as Lobaric acid and Atraric acid, exert their effects by inhibiting IκBα degradation, thereby preventing NF-κB nuclear translocation.[5][10] It is highly plausible that this compound shares this mechanism of action.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Attenuation of MAPK Signaling

The MAPK family of kinases (including p38, ERK, and JNK) represents another critical axis in inflammatory signaling.[11] Activated by inflammatory stimuli, these kinases phosphorylate and activate downstream transcription factors that, in concert with NF-κB, drive the expression of inflammatory mediators.[3] Stearic acid and Lobaric acid have been shown to modulate MAPK pathways.[3][5] Investigating the effect of this compound on the phosphorylation status of p38, ERK, and JNK is a logical step to further elucidate its mechanism.

Potential Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the highly pro-inflammatory cytokines IL-1β and IL-18.[12][13] Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases.[14] Various organic acids have demonstrated the ability to inhibit NLRP3 inflammasome activation.[5][15][16] This presents another compelling, albeit currently unexplored, avenue for the anti-inflammatory action of this compound.

Experimental Validation: A Practical Guide

Rigorous evaluation of a potential anti-inflammatory agent requires a systematic approach using both in vitro and in vivo models. The following protocols are designed to be self-validating and provide a clear, logical framework for investigation.

In Vitro Evaluation of Anti-inflammatory Activity

The primary goal of in vitro testing is to determine the direct effects of this compound on inflammatory responses in a controlled cellular environment. The murine macrophage cell line RAW 264.7 is an excellent model system, as it robustly responds to LPS by producing a suite of inflammatory mediators.[6][17]

References

- 1. This compound | 80876-58-0 | MI07444 | Biosynth [biosynth.com]

- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti‐Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of Lobaric Acid via Suppressing NF-κB/MAPK Pathways or NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atraric Acid Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C6H10O8 | CID 6857450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atraric Acid Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lactic Acid Fermentation Is Required for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Vitamin E Derivative Garcinoic Acid Suppresses NLRP3 Inflammasome Activation and Pyroptosis in Murine Macrophages | springermedizin.de [springermedizin.de]

- 14. Fumaric acid esters prevent the NLRP3 inflammasome-mediated and ATP-triggered pyroptosis of differentiated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elaidic acid induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arachidonic acid inhibition of the NLRP3 inflammasome is a mechanism to explain the anti-inflammatory effects of fasting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stereochemistry of L-Idaric Acid versus D-Idaric Acid

This guide provides a comprehensive exploration of the stereochemical nuances between L-idaric acid and D-idaric acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural disparities, physicochemical properties, analytical methodologies, and biological implications of these enantiomeric molecules.

Executive Summary

Stereoisomerism is a cornerstone of pharmacology and materials science, where subtle differences in the three-dimensional arrangement of atoms can lead to vastly different biological activities and material properties.[1][2] Idaric acid, a six-carbon dicarboxylic sugar acid, presents a clear case of this principle through its enantiomers: this compound and D-idaric acid. These molecules, being non-superimposable mirror images, share the same molecular formula and connectivity but differ in their spatial orientation.[3][4][5] This guide will illuminate these differences, providing the technical depth necessary for advanced research and development.

Foundational Concepts in Stereochemistry

To appreciate the specifics of idaric acid, a brief review of key stereochemical principles is warranted.

-

Chirality: A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality is a stereocenter, typically a carbon atom bonded to four different groups.

-

Enantiomers: These are pairs of chiral molecules that are mirror images of each other.[5] They possess identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) except for their interaction with plane-polarized light and other chiral molecules.[6][7]

-

Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties.[5]

-

D and L Notation: This system describes the configuration of the chiral center furthest from the most oxidized carbon in a Fischer projection. If the hydroxyl group (or other specified group) is on the right, it is designated 'D'; if on the left, it is 'L'.[8][9]

-

R/S System (Cahn-Ingold-Prelog): This provides an unambiguous nomenclature for the absolute configuration of each stereocenter.

Idaric acid is classified as an aldaric acid, which is a type of sugar acid where the terminal hydroxyl and carbonyl groups of an aldose have been oxidized to carboxylic acids.[10]

The Stereochemical Architecture of Idaric Acid

Idaric acid (C₆H₁₀O₈) has four chiral centers, leading to the possibility of 2⁴ = 16 stereoisomers. This compound and D-idaric acid are enantiomers, meaning the configuration at all four stereocenters is inverted between the two.[3][4]

| Feature | This compound | D-Idaric Acid |

| IUPAC Name | (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid[3] | (2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid[4] |

| PubChem CID | 6857450[3] | 6857455[4] |

| ChEBI ID | CHEBI:21333[3] | CHEBI:21041[4] |

The structural relationship between these enantiomers is best visualized through their Fischer projections.

Caption: Fischer projections illustrating the mirror-image relationship between L- and D-idaric acid.

Comparative Physicochemical Properties

As enantiomers, L- and D-idaric acid exhibit identical physical properties in an achiral environment. However, their interaction with chiral entities, such as plane-polarized light or biological receptors, will differ.

| Property | This compound | D-Idaric Acid | Reference |

| Molecular Formula | C₆H₁₀O₈ | C₆H₁₀O₈ | [3][4] |

| Molecular Weight | 210.14 g/mol | 210.14 g/mol | [3][4][11][12][13] |

| Appearance | Off-White Solid | Data not specified, expected to be similar | [11][14] |

| Melting Point | 125-130°C | Data not specified, expected to be identical | [14] |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | Inferred from L/D nomenclature |

Note: Specific optical rotation values require experimental determination under defined conditions (concentration, solvent, temperature, wavelength).

Methodologies for Synthesis and Separation

The synthesis and separation of idaric acid enantiomers are critical for studying their individual properties and applications.

Synthesis

Aldaric acids are typically synthesized by the oxidation of their corresponding aldoses with a strong oxidizing agent like nitric acid.[10]

-

D-Idaric acid is derived from the oxidation of D-idose.

-

This compound is derived from the oxidation of L-idose.

The challenge often lies in obtaining the starting L-idose, which is less common in nature than its D-counterpart.

Enantiomeric Resolution

Since chemical synthesis from achiral precursors often results in a racemic mixture (a 50:50 mixture of both enantiomers), a resolution process is necessary to separate them.[6][7]

Protocol: Diastereomeric Salt Crystallization

This classical method leverages the different physical properties of diastereomers.[6][7]

-

Reagent Selection: A chiral base, for example, an enantiomerically pure amine like (R)-1-phenylethylamine, is selected as the resolving agent.

-

Diastereomer Formation: The racemic idaric acid is reacted with the chiral base to form a mixture of diastereomeric salts:

-

(this compound) • ((R)-amine)

-

(D-idaric acid) • ((R)-amine)

-

-

Fractional Crystallization: These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent.

-

Separation and Isolation: The crystallized salt is separated by filtration.

-

Enantiomer Recovery: The separated diastereomeric salts are then treated with a strong acid to protonate the idaric acid and a strong base to neutralize the chiral amine, thus isolating the pure L- or D-idaric acid.

Caption: Workflow for the resolution of idaric acid enantiomers via diastereomeric salt crystallization.

Analytical Techniques for Stereochemical Distinction

Distinguishing between L- and D-idaric acid requires analytical methods sensitive to chirality.

Polarimetry

This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the light to an equal magnitude but in opposite directions.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for both separating and quantifying enantiomers.[15][16]

Principle: The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times.[15]

Experimental Protocol: Chiral HPLC for Idaric Acid Enantiomers

-

Column Selection: Choose a suitable chiral column. Anion-exchange columns like CHIRALPAK QN-AX or QD-AX are effective for acidic compounds.[15]

-

Mobile Phase Preparation: A typical mobile phase might consist of an organic solvent (e.g., methanol) with additives like formic acid and a salt such as ammonium formate to facilitate the ion-exchange mechanism.[15]

-

Sample Preparation: Dissolve a known quantity of the idaric acid sample in the mobile phase or a compatible solvent.

-

Chromatographic Run:

-

Inject the sample onto the column.

-

Run an isocratic or gradient elution program.

-